1-(1-Methyl-4-piperidinyl)piperazine

Descripción general

Descripción

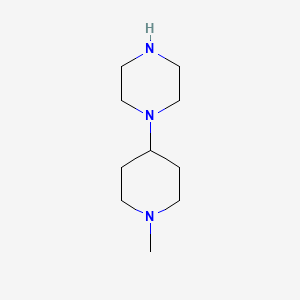

1-(1-Methyl-4-piperidinyl)piperazine is a chemical compound with the molecular formula C10H21N3. It is also known as 1-Methyl-4-piperazinopiperidine. This compound is a derivative of piperazine and piperidine, which are both heterocyclic organic compounds. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(1-Methyl-4-piperidinyl)piperazine can be synthesized through several methods. One common method involves the reaction of 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone. The reaction typically occurs under controlled conditions, such as in the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves a two-stage synthesis process. The first stage includes the preparation of 1-Methyl-4-piperidone, which is then reacted with piperazine to form the final product. This method ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Methyl-4-piperidinyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce N-oxides, while reduction can yield amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : CHN

- Molecular Weight : 183.29 g/mol

- CAS Number : 23995-88-2

- IUPAC Name : 1-(1-methylpiperidin-4-yl)piperazine

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid or solid.

- Solubility : Soluble in water and organic solvents, enhancing its utility in various chemical reactions.

Reactivity

1-(1-Methyl-4-piperidinyl)piperazine participates in several chemical reactions, including:

- Reduction Reactions : Commonly yielding amines.

- Substitution Reactions : Involves the introduction of various substituents on the piperazine ring.

These reactions often require controlled conditions to optimize yield and purity.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds targeting the central nervous system. Its structural similarity to known psychoactive substances allows it to modulate neurotransmitter systems, making it a candidate for developing drugs aimed at treating neurological disorders.

Case Study: Dual Inhibitors

A recent study explored the synthesis of N-methyl-piperazine chalcones as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). The inclusion of the this compound moiety significantly enhanced the inhibitory activity against these enzymes, suggesting its potential role in treating Alzheimer's disease .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic methodologies. It is employed in the development of complex organic molecules due to its ability to undergo various transformations while maintaining structural integrity.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Reduction | Converts functional groups to amines | Lithium aluminum hydride |

| Substitution | Introduces new substituents on the ring | Halogenating agents |

| Oxidation | Modifies alkyl groups to yield carbonyls | Potassium permanganate |

Pharmacological Studies

Research indicates that derivatives of piperazine compounds can influence receptor activity, potentially modulating neurotransmitter release or receptor binding dynamics. For instance, studies have shown that compounds containing the piperazine structure exhibit significant binding affinities for serotonin and dopamine receptors, which are crucial targets in psychopharmacology .

Mecanismo De Acción

The mechanism of action of 1-(1-Methyl-4-piperidinyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives, including this compound, are known to act as GABA receptor agonists. They bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-(1-Methyl-4-piperidinyl)piperazine include:

1-Methylpiperazine: A simpler derivative of piperazine with similar chemical properties.

4-Chlorophenylpiperazine: A piperazine derivative with a chlorophenyl group, used in various research applications.

1-Methyl-4-(4-piperidinyl)piperazine: Another piperazine derivative with a similar structure and applications.

Uniqueness

This compound is unique due to its specific combination of piperazine and piperidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .

Actividad Biológica

1-(1-Methyl-4-piperidinyl)piperazine, a compound with the molecular formula CHN and CAS number 23995-88-2, is a piperazine derivative that has garnered attention for its biological activity. This compound exhibits a range of pharmacological properties that make it relevant in various therapeutic contexts. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 183.29 g/mol |

| CAS Number | 23995-88-2 |

| Synonyms | This compound, 1-(N-Methyl-piperidin-4-yl)piperazine |

Solubility

The compound shows slight solubility in chloroform, dichloromethane, and methanol, which may influence its bioavailability and pharmacokinetic properties .

This compound interacts with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). It has been noted for its affinity towards:

- Dopamine Receptors : The compound may modulate dopaminergic pathways, which are crucial in the treatment of psychiatric disorders.

- Serotonin Receptors : Its action on serotonin receptors suggests potential implications in mood regulation and anxiety disorders.

Therapeutic Applications

Research has indicated that this compound possesses significant analgesic properties. It has been investigated for use in pain management due to its ability to interact with pain pathways in the CNS .

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the analgesic efficacy of piperazine derivatives, including this compound. The results demonstrated that this compound exhibited notable pain relief effects comparable to established analgesics .

Another study focused on the compound's potential as an antidepressant, highlighting its ability to enhance serotonergic transmission, which is critical for mood improvement .

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain pathways involved in inflammatory responses, suggesting anti-inflammatory properties that could complement its analgesic effects. The compound was found to reduce the production of pro-inflammatory cytokines in cultured cells .

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound. Results indicated significant reductions in pain perception and anxiety-like behaviors when administered at specific dosages .

Propiedades

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUMKYGINIODOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340653 | |

| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23995-88-2 | |

| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23995-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(1-Methyl-4-piperidinyl)piperazine (M-PP) in peptide analysis using mass spectrometry?

A: The research article explores various piperazine-based derivatives, including M-PP, for their ability to enhance the detection of peptides in mass spectrometry. These derivatives are reacted with the carboxyl groups of peptides using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole), with TFA (trifluoroacetic acid) acting as an activator. [] The study primarily focuses on the effectiveness of 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) in improving ionization efficiency and doesn't delve deeply into the specific impact of M-PP on signal enhancement. []

Q2: Does the research indicate any advantages or disadvantages of using M-PP compared to other piperazine derivatives for this application?

A: The research primarily highlights the superior performance of 2-PP and 2-PMP in enhancing the detection of peptides, particularly those with low molecular weight and high isoelectric points (pI). [] The study doesn't provide a direct comparison of M-PP's effectiveness against other derivatives like 2-PP and 2-PMP. Further investigation would be required to ascertain the specific advantages or disadvantages of using M-PP for peptide derivatization in mass spectrometry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.